molecular formula C25H25N5O2S B2894118 2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 954035-95-1

2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2894118
CAS RN: 954035-95-1
M. Wt: 459.57
InChI Key: XUXXEDJWBXCTJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MTPTP involves several steps, including the condensation of appropriate precursors. Researchers have explored both conventional and novel synthetic routes. For instance, Clausen et al. reported a radical-based protodeboronation strategy for alkyl boronic esters, which could be adapted for MTPTP synthesis . Further studies are needed to optimize the synthetic pathway and improve yields.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing different moieties and investigates their biological activities, including antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate activity against test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Tuberculostatic Activity

Foks et al. (2004) synthesized and evaluated the tuberculostatic activity of certain derivatives, including phenylpiperazineacetic hydrazides. These compounds showed inhibitory concentrations against tuberculosis, suggesting potential applications in tuberculosis treatment research (Foks et al., 2004).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel compounds and evaluated their biological activities, including antimicrobial and anticancer effects. For example, Azab et al. (2013) and Gomha et al. (2014) synthesized new heterocyclic compounds showing high antimicrobial activities and promising anticancer activities, respectively, indicating the potential of these compounds in developing new therapeutic agents (Azab et al., 2013); (Gomha et al., 2014).

Enzymatic Activity Enhancement

Research by Abd et al. (2008) focused on synthesizing new compounds and testing their effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biofuel production and other industrial processes where enzyme efficiency is crucial (Abd et al., 2008).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6258–6263. Link

properties

IUPAC Name

2-methyl-7-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-17-8-10-19(11-9-17)22-24-23(26-18(2)33-24)25(32)30(27-22)16-21(31)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXXEDJWBXCTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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